2,2'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile
Description
2,2'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile (CAS: 2512845-03-1) is a heterocyclic compound featuring a fused [1,2,5]thiadiazolo[3,4-c]pyridine core with phenylene-linked acetonitrile substituents at the 4,7-positions. Its electron-deficient structure and π-conjugated system make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and semiconductors . The compound is synthesized via aromatic nucleophilic substitution (SNAr) and Buchwald–Hartwig cross-coupling reactions, leveraging dibromo precursors .
Properties
Molecular Formula |
C21H13N5S |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[4-[4-[4-(cyanomethyl)phenyl]-[1,2,5]thiadiazolo[3,4-c]pyridin-7-yl]phenyl]acetonitrile |
InChI |
InChI=1S/C21H13N5S/c22-11-9-14-1-5-16(6-2-14)18-13-24-19(21-20(18)25-27-26-21)17-7-3-15(4-8-17)10-12-23/h1-8,13H,9-10H2 |
InChI Key |
HAQHECVPKURMJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CN=C(C3=NSN=C23)C4=CC=C(C=C4)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dibromo-3,4-diaminopyridine as the primary starting material.
Formation of Thiadiazole Ring: Under nitrogen atmosphere, 2,5-dibromo-3,4-diaminopyridine is dissolved in pyridine and cooled to 0°C.
Purification: The product is extracted using dichloromethane, and the organic layer is dried under reduced pressure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-deficient aromatic rings.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as alcohols, amines, and thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted derivatives, while oxidation can produce oxidized forms of the compound .
Scientific Research Applications
2,2’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile has several scientific research applications:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) due to its semiconducting properties.
Photophysical Studies: The compound is studied for its photophysical properties, making it useful in the design of optoelectronic devices.
Material Science:
Mechanism of Action
The mechanism of action of 2,2’-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Structural Variations
Core Heteroatom Modifications
- Oxygen/Selenium Analogues : Replacing sulfur in the thiadiazole ring with oxygen or selenium alters electronic properties. For example, [1,2,5]oxadiazolo[3,4-c]pyridine derivatives exhibit reduced fluorescence compared to thiadiazolo counterparts due to weaker electron-withdrawing effects . Selenium analogues ([1,2,5]selenadiazolo[3,4-c]pyridine) show distinct electrochemical behavior, forming stable radical anions upon reduction .
Substituent Variations
- Alkylthio Groups : 4,7-Bis(dodecylthio)-[1,2,5]thiadiazolo[3,4-c]pyridine incorporates long alkyl chains, enhancing solubility and liquid crystalline properties. This contrasts with the acetonitrile substituents in the target compound, which prioritize electronic conjugation .
- Carbonitrile vs. Acetonitrile : Dicarbonitrile derivatives (e.g., [1,2,5]thiadiazolo[3,4-c]pyridine-4,7-dicarbonitrile) lack phenylene spacers, reducing steric hindrance but limiting conjugation .
Table 1: Structural and Electronic Comparison
Physicochemical Properties
- Electrochemical Behavior : The target compound’s acetonitrile groups enhance electron-withdrawing capacity, improving charge transport in electronic devices. In contrast, alkylthio derivatives exhibit lower electron affinity but better processability due to alkyl chains .
- Optical Properties : Phenylene-acetonitrile substituents extend conjugation, leading to redshifted absorption/emission spectra compared to alkylthio or dicarbonitrile analogues .
Biological Activity
2,2'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile is a complex organic compound with significant potential in medicinal chemistry and material science. Its unique structure allows it to exhibit various biological activities, making it a subject of extensive research. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H13N5S
- Molecular Weight : 367.43 g/mol
- IUPAC Name : 2-[4-[4-[4-(cyanomethyl)phenyl]-[1,2,5]thiadiazolo[3,4-c]pyridin-7-yl]phenyl]acetonitrile
Synthesis
The synthesis of this compound typically involves:
- Starting Material : 2,5-dibromo-3,4-diaminopyridine.
- Formation of Thiadiazole Ring : Conducted under nitrogen atmosphere using pyridine as a solvent at low temperatures.
- Purification : Extracted with dichloromethane and dried under reduced pressure.
Biological Activities
The compound has been studied for various biological activities:
Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit potent anticancer properties. For instance:
- A study found that certain pyridine and thiadiazole derivatives showed cytotoxic effects against human cancer cell lines with IC50 values as low as 2.03 µM .
- The compound's mechanism involves interaction with molecular targets such as the epidermal growth factor receptor (EGFR) .
Antimicrobial Properties
Thiadiazole derivatives are known for their antimicrobial activities. For example:
- Compounds similar to this compound have demonstrated effectiveness against various bacterial strains .
Other Biological Activities
Additionally, the compound exhibits:
- Antiinflammatory and anticonvulsant properties .
- Potential use in organic electronics due to its semiconducting properties .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- It can undergo nucleophilic aromatic substitution reactions due to the presence of electron-deficient aromatic rings.
- The binding interactions with proteins involved in cancer pathways suggest a multifaceted mechanism that may include inhibition of key enzymes or receptors .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
